N-Hydroxy Gatifloxacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

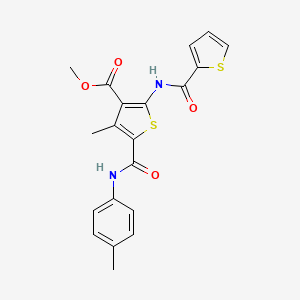

N-ヒドロキシガチフロキサシンは、第4世代のフルオロキノロン系抗生物質であるガチフロキサシン誘導体です。 ガチフロキサシンは、肺炎球菌、インフルエンザ菌、マイコプラズマ肺炎など、特に呼吸器系病原菌に対して広範囲の抗菌活性を示すことが知られています 。N-ヒドロキシガチフロキサシンはガチフロキサシンのコア構造を保持していますが、追加のヒドロキシル基が含まれており、その化学的性質や生物学的活性を変化させる可能性があります。

準備方法

合成経路と反応条件

N-ヒドロキシガチフロキサシンの合成は、通常、ガチフロキサシンのヒドロキシル化を伴います。一般的な方法の1つは、制御された条件下で、過酸化水素や有機過酸化物などのヒドロキシル化剤を使用することです。 反応は通常、アセトニトリルやメタノールなどの有機溶媒中で行われ、温度は0℃〜25℃に維持して選択的なヒドロキシル化を確保します .

工業生産方法

N-ヒドロキシガチフロキサシンの工業生産は、同様の原理に従いますが、より大規模です。このプロセスには、反応条件を一定に保ち、収率を向上させるために、連続フロー反応器の使用が含まれます。 ヒドロキシル化反応は、最終生成物の純度を確保するために、高速液体クロマトグラフィー(HPLC)などの技術を使用してモニタリングされます .

化学反応の分析

反応の種類

N-ヒドロキシガチフロキサシンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: この化合物は、特定の条件下でガチフロキサシンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

酸化: ケトンまたはアルデヒドを生成します。

還元: ガチフロキサシンを生成します。

科学研究への応用

N-ヒドロキシガチフロキサシンには、いくつかの科学研究への応用があります。

化学: ヒドロキシル化反応とそのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 抗菌活性を調べ、細菌のDNAジャイレースとトポイソメラーゼIVへの影響を調査しています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

N-Hydroxy Gatifloxacin has several scientific research applications:

Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.

Biology: Investigated for its potential antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and in the study of drug metabolism and pharmacokinetics

作用機序

N-ヒドロキシガチフロキサシンの作用機序は、細菌酵素であるDNAジャイレースとトポイソメラーゼIVの阻害を伴います。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 これらの酵素を阻害することにより、N-ヒドロキシガチフロキサシンは細菌の細胞分裂を防ぎ、細胞死につながります .

類似の化合物との比較

類似の化合物

ガチフロキサシン: 広範囲の抗菌活性を示す親化合物です。

ゲミフロキサシン: 抗菌特性が類似した、別の第4世代のフルオロキノロンです。

モキシフロキサシン: グラム陽性菌に対する活性が強化されたフルオロキノロン.

独自性

N-ヒドロキシガチフロキサシンは、ヒドロキシル基の存在によりユニークです。これは、その溶解性を高め、薬物動態特性を変化させる可能性があります。 この修飾により、特定の細菌株に対する有効性が向上し、耐性発生の可能性が低下する可能性があります .

類似化合物との比較

Similar Compounds

Gatifloxacin: The parent compound, known for its broad-spectrum antibacterial activity.

Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

N-Hydroxy Gatifloxacin is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce the likelihood of resistance development .

特性

分子式 |

C19H22FN3O5 |

|---|---|

分子量 |

391.4 g/mol |

IUPAC名 |

1-cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O5/c1-10-8-21(5-6-23(10)27)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,27H,3-6,8H2,1-2H3,(H,25,26) |

InChIキー |

RHFLRQZQILXMAJ-UHFFFAOYSA-N |

正規SMILES |

CC1CN(CCN1O)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)